![molecular formula C39H27N B14179583 N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine CAS No. 922184-83-6](/img/structure/B14179583.png)
N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine: is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a perylene core substituted with biphenyl and methylphenyl groups, which contribute to its distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Perylene Core Formation: The perylene core is synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Final Coupling: The biphenyl intermediate is then coupled with the perylene core using a palladium-catalyzed amination reaction to form the final product.
Industrial Production Methods: Industrial production of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the perylene core or the biphenyl and methylphenyl substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used as a fluorescent probe in chemical sensing and imaging due to its strong fluorescence properties.
Biology: In biological research, the compound is employed as a fluorescent marker for tracking cellular processes and studying protein interactions.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport and light-emitting properties.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves its interaction with molecular targets through its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. In photodynamic therapy, the excited state of the compound interacts with molecular oxygen to produce reactive oxygen species, which induce cell damage and apoptosis in cancer cells.
Comparación Con Compuestos Similares
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another perylene derivative with similar photophysical properties.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: A compound with structural similarities but different substituent positions.
Uniqueness: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine stands out due to its specific substitution pattern, which enhances its fluorescence efficiency and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
Propiedades
Número CAS |
922184-83-6 |
|---|---|
Fórmula molecular |
C39H27N |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C39H27N/c1-26-19-21-30(22-20-26)40(31-14-5-13-29(25-31)27-9-3-2-4-10-27)37-24-23-35-33-16-7-12-28-11-6-15-32(38(28)33)34-17-8-18-36(37)39(34)35/h2-25H,1H3 |
Clave InChI |
CMRGVYAMAYJOON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




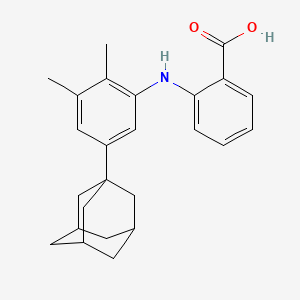

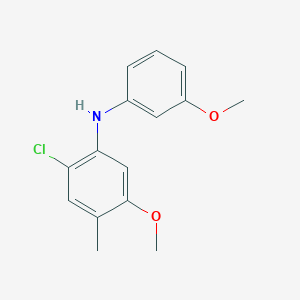

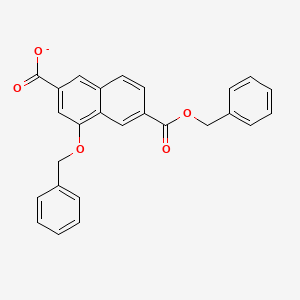
![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
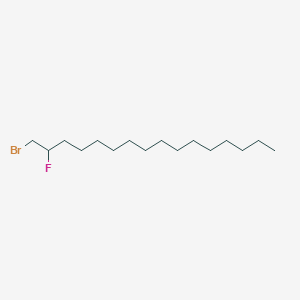
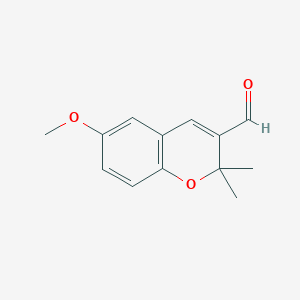
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
